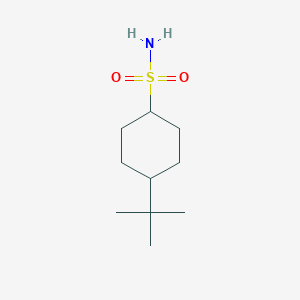

4-Tert-butylcyclohexane-1-sulfonamide

Description

Overview of Sulfonamide Functionality in Organic and Medicinal Chemistry Research

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (R-S(=O)₂-NR₂), is a cornerstone of organic and medicinal chemistry. wpmucdn.com Since the discovery of prontosil, the first commercially viable antibacterial sulfonamide, this moiety has been a key structural feature in a multitude of therapeutic agents. brainly.in The versatility of sulfonamides is vast, with applications ranging from diuretics and antidiabetic drugs to antiviral and anticancer agents. google.com

In organic synthesis, the sulfonamide group is valued for its chemical stability and its ability to be synthesized through reliable methods, most classically by the reaction of a sulfonyl chloride with a primary or secondary amine. google.com The presence of the electron-withdrawing sulfonyl group acidifies the N-H proton, allowing sulfonamides to participate in a variety of chemical transformations and to act as hydrogen bond donors, a critical interaction in biological systems. This combination of synthetic accessibility, chemical stability, and electronic properties makes the sulfonamide group a frequent choice for researchers exploring new molecular scaffolds and their potential biological activities.

Significance of Cyclohexane (B81311) Rings in Conformational Analysis and Stereochemical Control

Cyclohexane and its derivatives are fundamental models for understanding the three-dimensional shapes of molecules, a field known as conformational analysis. The cyclohexane ring is not a flat hexagon; to relieve ring strain, it predominantly adopts a puckered "chair" conformation, which is the most stable arrangement. wpmucdn.com In this conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the side of the ring).

A critical concept in the study of substituted cyclohexanes is the phenomenon of "conformational locking." When a large, bulky substituent is present on the ring, it will strongly prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring. A tert-butyl group is the archetypal example of such a bulky substituent. Its significant steric demand effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group is equatorial. brainly.inwpmucdn.comchemistryschool.net This locking effect is a powerful tool for researchers, as it removes conformational ambiguity and allows for the precise study of the effects of stereochemistry on a molecule's properties and interactions. For a 4-substituted cyclohexane, this means the substituent at the 1-position will have a fixed axial or equatorial orientation depending on whether it is cis or trans to the tert-butyl group.

Research Focus on 4-Tert-butylcyclohexane-1-sulfonamide: A Compound for Fundamental Chemical and Biological Exploration

The combination of a sulfonamide group and a conformationally locked 4-tert-butylcyclohexane ring makes this compound a compound of significant academic interest. The fixed chair conformation imposed by the tert-butyl group provides a rigid scaffold upon which the sulfonamide group is presented in a well-defined spatial orientation (either axial or equatorial, depending on the isomer).

This structural rigidity is highly valuable for several areas of fundamental research:

Probing Biological Interactions: By synthesizing both the cis and trans isomers, researchers can investigate how the precise spatial positioning of the sulfonamide group affects binding to biological targets like enzymes or receptors. The sulfonamide can act as a mimic for other functional groups, and its fixed orientation allows for a clear understanding of the structure-activity relationship. okstate.edursc.org

Physicochemical Property Studies: The rigid framework allows for the study of how stereochemistry influences properties like acidity (pKa), lipophilicity (logP), and crystal packing without the complication of multiple co-existing conformations.

Synthetic Methodology Development: The compound can serve as a model substrate for developing new chemical reactions or for studying reaction mechanisms where stereochemical outcomes are important.

While extensive biological screening data for this specific compound is not widely published, its structural motifs suggest potential for exploration. The lipophilic cyclohexane core combined with the polar, hydrogen-bonding sulfonamide group provides a balance of properties often sought in drug discovery programs. nih.gov Studies on other sulfonamides with bulky, lipophilic groups have identified compounds with cytotoxic activity against various cell lines, suggesting that the 4-tert-butylcyclohexane scaffold could be a viable component in the design of new bioactive agents. okstate.eduresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1248208-81-2 |

| Molecular Formula | C₁₀H₂₁NO₂S |

| Molecular Weight | 219.34 g/mol |

| General Class | Alkylsulfonamide |

Table 2: Key Precursor for Synthesis

| Compound Name | CAS Number | Role |

| 4-tert-Butylcyclohexane-1-sulfonyl chloride | 1250593-78-2 | Direct precursor to the target sulfonamide |

Established Approaches for Sulfonamide Bond Formation

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry, with numerous well-documented methods available.

The most traditional and widely practiced method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. askfilo.com This reaction, typically conducted in the presence of a base like pyridine or triethylamine, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. For the synthesis of the target molecule, this would involve reacting 4-tert-butylcyclohexane-1-sulfonyl chloride with ammonia or a primary amine.

While reliable, the main limitation of this approach often lies in the preparation of the sulfonyl chloride precursor itself. google.com The synthesis of sulfonyl chlorides can involve harsh reagents and may not be suitable for complex molecules with sensitive functional groups. google.com

To circumvent the challenges associated with sulfonyl chlorides, a variety of alternative methods have been developed. These routes offer milder conditions, greater functional group tolerance, and often begin from more readily available starting materials.

From Thiols and Sulfonic Acids: Thiols can be converted to sulfonamides in a one-pot process. This typically involves an initial oxidation of the thiol to a sulfonyl chloride intermediate in situ, which then reacts with an amine present in the reaction mixture. orgsyn.orgresearchgate.net Oxidants such as N-chlorosuccinimide (NCS) or sodium hypochlorite are commonly used. orgsyn.orgresearchgate.net Similarly, sulfonic acids or their sodium salts can be converted directly to sulfonamides, sometimes under microwave irradiation, offering a high-yielding alternative. orgsyn.orgresearchgate.net

Palladium-Catalyzed Aminosulfonylation: Modern catalytic methods provide a convergent approach to sulfonamides. The palladium-catalyzed three-component coupling of an aryl or alkyl halide, a sulfur dioxide source, and an amine has emerged as a powerful tool. orgsyn.org Reagents like DABSO (DABCO bis(sulfur dioxide)) serve as a solid, stable surrogate for gaseous SO2, simplifying the experimental setup. orgsyn.org

From Organometallic Reagents: A distinct approach involves the use of organometallic reagents (e.g., Grignard or organolithium reagents) with N-sulfinylamine compounds like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). google.com This method is advantageous as it avoids harsh oxidative conditions and is compatible with a wide range of functional groups, including bulky alkyl groups. google.com

| Starting Material | Reagents | Key Features |

| Sulfonyl Halide | Amine, Base | Classical, reliable method. |

| Thiol | Oxidant (e.g., NCS), Amine | One-pot procedure, avoids isolation of sulfonyl chloride. orgsyn.orgresearchgate.net |

| Sulfonic Acid/Salt | Activating Agent, Amine | Direct conversion, can be microwave-assisted. orgsyn.org |

| Aryl/Alkyl Halide | Pd Catalyst, SO2 Source (DABSO), Amine | Catalytic, convergent three-component synthesis. orgsyn.org |

| Organometallic Reagent | N-Sulfinylamine (t-BuONSO) | Mild conditions, avoids oxidation. google.com |

Stereoselective Synthesis of the 4-Tert-butylcyclohexyl Moiety

The 4-tert-butyl group acts as a conformational lock on the cyclohexane ring, forcing it into a chair conformation with the bulky tert-butyl group in the equatorial position. This conformational bias makes the stereoselective introduction of the sulfonamide group at the C1 position a critical aspect of the synthesis, resulting in either a cis (axial sulfonamide) or trans (equatorial sulfonamide) diastereomer.

The most common precursors for introducing functionality at the C1 position are 4-tert-butylcyclohexanone and the corresponding cis and trans isomers of 4-tert-butylcyclohexanol. These precursors are typically synthesized from 4-tert-butylphenol.

The hydrogenation of 4-tert-butylphenol can yield 4-tert-butylcyclohexanol. nih.govresearchgate.net The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation using a rhodium-on-carbon catalyst can produce a mixture of isomers, while specific catalytic systems have been developed to favor one isomer over the other. nih.gov

More precise stereocontrol is achieved through the reduction of 4-tert-butylcyclohexanone. chemicalbook.com The choice of reducing agent directly influences the facial selectivity of the hydride attack on the carbonyl group.

Synthesis of trans-4-tert-butylcyclohexanol: Reduction with agents that favor equatorial attack, such as lithium aluminum hydride (LiAlH4), yields the trans alcohol (with an axial hydroxyl group) as the major product.

Synthesis of cis-4-tert-butylcyclohexanol: To obtain the cis alcohol (with an equatorial hydroxyl group), bulkier reducing agents or specific catalysts that favor axial attack are required. A well-established method involves the use of an iridium tetrachloride-based catalyst, which gives high yields of the cis isomer. nih.govchemicalbook.com Ruthenium-aminophosphine complexes in the presence of a base have also proven highly effective for producing the cis alcohol with excellent selectivity.

| Precursor | Method | Reagents/Catalyst | Predominant Isomer | Yield | Reference |

| 4-tert-butylcyclohexanone | Catalytic Hydrogenation | Iridium tetrachloride, Trimethyl phosphite | cis-4-tert-butylcyclohexanol | 93-99% | nih.govchemicalbook.com |

| 4-tert-butylcyclohexanone | Catalytic Hydrogenation | RuCl2(aminophosphine)2, Base | cis-4-tert-butylcyclohexanol | >95% selectivity | |

| 4-tert-butylcyclohexanone | Hydride Reduction | Lithium aluminum hydride (LiAlH4) | trans-4-tert-butylcyclohexanol | ~91% trans | |

| 4-tert-butylphenol | Catalytic Hydrogenation | Rhodium on Alumina, HBF4 | cis-rich mixture | 98% | nih.gov |

With stereochemically pure cis- or trans-4-tert-butylcyclohexanol in hand, a diastereoselective synthesis of the target sulfonamide can be envisioned. A plausible and common strategy involves converting the alcohol into a suitable leaving group, followed by substitution, or converting the alcohol to an amine, followed by sulfonylation.

A likely pathway proceeds from the separated alcohol isomers. For example, cis-4-tert-butylcyclohexanol can be reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form a mesylate. askfilo.com This reaction occurs at the oxygen atom and does not alter the stereochemistry at the C1 carbon. This activated intermediate could then undergo a substitution reaction with a sulfur nucleophile, which, after further transformation to the corresponding 4-tert-butylcyclohexane-1-sulfonyl chloride, would retain the original stereochemistry. Subsequent reaction with an amine would yield the final cis-sulfonamide.

Alternatively, the stereochemically defined cis- or trans-4-tert-butylcyclohexylamine can be used as a key intermediate. These amines can be prepared from the corresponding alcohols. The reaction of a pure amine isomer with a sulfonylating agent would then directly lead to the desired sulfonamide diastereomer. For instance, reacting trans-4-tert-butylcyclohexylamine with benzenesulfonyl chloride would yield the trans-sulfonamide product. The stereochemical integrity of the C-N bond is maintained throughout the sulfonylation step.

Exploration of Green Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability and the use of environmentally benign practices. Several green chemistry principles have been applied to the synthesis of sulfonamides.

Sustainable Solvents: A significant focus has been on replacing volatile organic compounds (VOCs) with greener alternatives. Reactions for sulfonamide synthesis have been successfully carried out in water, ethanol, glycerol, and deep eutectic solvents (DESs). askfilo.com For example, the one-pot conversion of thiols to sulfonamides using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant works efficiently in these sustainable media. askfilo.com

Catalysis: The use of reusable catalysts is a core principle of green chemistry. A magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of alcohols and sulfonamides. This heterogeneous catalyst is highly selective, produces water as the only byproduct, and can be easily recovered using a magnet for reuse.

Mechanochemistry: Solvent-free reaction conditions represent an ideal green methodology. Mechanochemical synthesis, which uses mechanical force (e.g., in a ball mill) to drive reactions, has been applied to sulfonamide production. A one-pot, solvent-free process involving the oxidation of disulfides followed by amination has been demonstrated, offering an environmentally friendly and cost-effective route.

An in-depth examination of the synthetic and purification strategies for this compound reveals a focus on optimizing reaction parameters to maximize yield and developing robust purification methods to ensure high purity for research applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2S |

|---|---|

Molecular Weight |

219.35 g/mol |

IUPAC Name |

4-tert-butylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C10H21NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h8-9H,4-7H2,1-3H3,(H2,11,12,13) |

InChI Key |

STRVYVSGTBQBMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylcyclohexane 1 Sulfonamide

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. In the case of 4-tert-butylcyclohexane-1-sulfonamide, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecule, [M+H]⁺.

The fragmentation of sulfonamides in the gas phase often follows characteristic pathways. A common fragmentation process for sulfonamides involves the cleavage of the C-S and S-N bonds. For this compound, a primary fragmentation pathway would likely involve the loss of the SO₂NH₂ group or parts thereof. Another significant fragmentation pathway for sulfonamides is the elimination of sulfur dioxide (SO₂), which involves a rearrangement process.

A plausible fragmentation pathway for this compound is outlined below:

Loss of the Sulfonamide Group: Cleavage of the C-S bond would result in the formation of a tert-butylcyclohexyl cation.

Loss of SO₂: A rearrangement reaction could lead to the expulsion of a neutral SO₂ molecule, a characteristic fragmentation for many sulfonamides.

Fragmentation of the Cyclohexane (B81311) Ring: Subsequent fragmentation of the tert-butylcyclohexyl cation would likely involve the loss of the tert-butyl group or ring-opening pathways, leading to a series of smaller fragment ions.

A representative data table of the expected major ions in the mass spectrum of this compound is provided below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 220.15 | [C₁₀H₂₁NO₂S + H]⁺ | Protonated molecular ion |

| 155.15 | [C₁₀H₂₁]⁺ | Loss of SO₂NH₂ |

| 139.15 | [C₁₀H₁₉]⁺ | Loss of H₂O from [C₁₀H₂₁O]⁺ (rearrangement) |

| 97.10 | [C₆H₉O]⁺ | Fragmentation of the cyclohexane ring |

| 57.07 | [C₄H₉]⁺ | Loss of the tert-butyl group |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise solid-state conformation of the molecule.

The bulky tert-butyl group is expected to predominantly occupy an equatorial position on the cyclohexane ring to minimize steric hindrance. This would force the sulfonamide group into either an axial or equatorial position, and the crystal structure would confirm the preferred orientation. The sulfonamide group itself has a tetrahedral geometry around the sulfur atom.

Intermolecular interactions, such as hydrogen bonding involving the N-H protons of the sulfonamide group and the oxygen atoms, would play a significant role in the crystal packing. These interactions create a network structure in the solid state, influencing the physical properties of the compound.

A hypothetical table of crystallographic data for this compound is presented below, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1278.9 |

| Z (molecules per unit cell) | 4 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Enantiomeric Studies (if applicable to chiral derivatives)

While this compound itself is not chiral, the introduction of additional substituents on the cyclohexane ring or the sulfonamide nitrogen could create chiral centers. For such chiral derivatives, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) would be invaluable for studying their stereochemical properties.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral sulfonamide can be determined.

For a hypothetical chiral derivative of this compound, the ECD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to electronic transitions within the molecule. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms.

The table below illustrates a hypothetical ECD data set for a chiral derivative, showing the relationship between the wavelength of maximum absorption (λmax) and the differential molar extinction coefficient (Δε).

| λmax (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| 220 | +2.5 | n → σ |

| 250 | -1.8 | π → π |

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the Cyclohexane (B81311) Ring in 4-Tert-butylcyclohexane-1-sulfonamide

The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize both angle strain and torsional strain. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). libretexts.org These positions are interconvertible through a process known as a ring flip. However, in substituted cyclohexanes, the two chair conformations are often not equal in energy.

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of the cyclohexane ring. When a tert-butyl group is forced into an axial position, it experiences significant steric hindrance from the two other axial hydrogen atoms on the same side of the ring. ucalgary.ca This unfavorable interaction, known as a 1,3-diaxial interaction, severely destabilizes the conformation. ucalgary.ca

The energy penalty for placing a tert-butyl group in an axial position is substantial, estimated to be around 5 kcal/mol (approximately 21 kJ/mol). wikipedia.org This high energy cost effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group occupies the more spacious equatorial position. chemistryschool.netyoutube.com In this position, the bulky group points away from the rest of the ring, minimizing steric repulsion. ucalgary.ca Consequently, for this compound, the conformation of the ring is anchored by the unwavering preference of the tert-butyl group for the equatorial position.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| -CH3 (Methyl) | 1.7 | 7.1 |

| -CH2CH3 (Ethyl) | 1.8 | 7.5 |

| -CH(CH3)2 (Isopropyl) | 2.2 | 9.2 |

| -C(CH3)3 (Tert-butyl) | ~5.0 | ~21 |

| -Cl (Chloro) | 0.5 | 2.1 |

| -OH (Hydroxy) | 0.9 | 3.8 |

A-value represents the free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane at room temperature.

With the tert-butyl group fixed in the equatorial position, the orientation of the sulfonamide group at the C-1 position is determined by the relative stereochemistry of the molecule, i.e., whether it is the cis or trans diastereomer.

Trans Isomer : In the trans-1,4-disubstituted isomer, the two substituents are on opposite faces of the ring. To achieve the most stable conformation, the ring will adopt a chair form where both the tert-butyl group and the sulfonamide group occupy equatorial positions. This arrangement minimizes steric interactions for both substituents, resulting in the lowest possible energy state for the molecule.

Isomeric Studies of Cis- and Trans-Diastereomers

The distinct spatial arrangements of the cis and trans diastereomers of this compound result in different physical properties and energetic profiles, which can be investigated through chromatographic and spectroscopic methods.

Diastereomers, unlike enantiomers, have different physical properties, such as boiling points, melting points, and solubility. This difference allows for their separation using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating such isomers. hplc.eu

Temperature-dependent NMR spectroscopy is a powerful tool for studying the dynamics of conformational changes, such as ring flips or interconversions between chair and twist-boat forms. nih.gov At room temperature, the ring inversion of many cyclohexane derivatives is rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons. researchgate.net

However, as the temperature is lowered, the rate of interconversion slows down. If the temperature is reduced sufficiently to a point known as the coalescence temperature, the single averaged peak for a given nucleus broadens and then separates into two distinct signals, corresponding to the individual conformers. nih.gov

For trans-4-tert-butylcyclohexane-1-sulfonamide, the diequatorial conformation is so heavily favored that observing the diaxial conformer is practically impossible. For the cis isomer, however, low-temperature NMR can provide valuable data. The chair conformation with an axial sulfonamide group is strained. It is in equilibrium with other, higher-energy conformations like the twist-boat. Low-temperature 13C NMR studies on the analogous cis-1,4-di-tert-butylcyclohexane have successfully identified signals for both the twist-boat and chair conformations, allowing for the calculation of the energy barriers between them. nih.gov A similar investigation on cis-4-tert-butylcyclohexane-1-sulfonamide would reveal the energy landscape of its conformational interconversions.

| Compound/Process | Parameter | Typical Value (kcal/mol) | Method of Determination |

|---|---|---|---|

| Cyclohexane Ring Flip | ΔG‡ (Energy Barrier) | 10-11 | Dynamic NMR |

| Axial Tert-butyl Group | Strain Energy (A-value) | ~5.0 | Thermodynamic Equilibrium |

| cis-1,4-di-tert-butylcyclohexane (Chair to Twist-Boat) | ΔG‡ (Energy Barrier) | 6.4 - 6.8 | Low-Temperature 13C NMR nih.gov |

Computational and Theoretical Investigations of 4 Tert Butylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. nih.govresearchgate.net Methods like B3LYP with basis sets such as 6-311G+(d,p) are commonly employed for accurate geometry optimization and calculation of electronic properties. nih.govnih.gov Such calculations provide the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The conformational landscape of 4-Tert-butylcyclohexane-1-sulfonamide is dominated by the cyclohexane (B81311) ring and its bulky tert-butyl substituent. The tert-butyl group has a strong preference for the equatorial position in a chair conformation to minimize steric strain. However, the presence of the sulfonamide group at the 1-position introduces additional complexity.

Computational studies on analogous molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that extreme steric hindrance can force the cyclohexane ring out of its typical low-energy chair conformation into a higher-energy twist-boat conformation. upenn.edunih.gov In the case of cis-1,4-di-tert-butylcyclohexane, the twist-boat form is slightly lower in energy than the chair form, where one bulky group would be forced into an axial position. upenn.edu

For this compound, DFT and molecular mechanics (MM) calculations can predict the relative energies of different conformers (e.g., cis/trans isomers with axial/equatorial substituents). The chair conformation with both the tert-butyl and sulfonamide groups in equatorial positions is expected to be the most stable. However, calculations would precisely quantify the energy differences between various chair and boat conformations, providing a detailed understanding of the conformational equilibrium. nih.govchemrxiv.org

| Conformer | Substituent Positions (1-SO₂NH₂, 4-tBu) | Point Group Symmetry (Approx.) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-Chair (e,e) | Equatorial, Equatorial | Cₛ | 0.00 (Most Stable) |

| cis-Chair (a,e) | Axial, Equatorial | C₁ | +2.5 |

| cis-Chair (e,a) | Equatorial, Axial | C₁ | +5.4 |

| trans-Twist-Boat | - | C₂ | +6.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. iupac.orglibretexts.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical reactivity descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For sulfonamides, the HOMO is often localized around the amine and any associated aromatic rings, while the LUMO may be distributed over the sulfonyl group. researchgate.net Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the FMO energies to quantify the molecule's reactivity. researchgate.net

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -9.58 |

| LUMO Energy | ELUMO | - | +0.36 |

| Energy Gap | ΔE | ELUMO - EHOMO | 9.94 |

| Ionization Potential | I | -EHOMO | 9.58 |

| Electron Affinity | A | -ELUMO | -0.36 |

| Chemical Hardness | η | (I - A) / 2 | 4.97 |

| Chemical Softness | S | 1 / (2η) | 0.10 |

| Electronegativity | χ | (I + A) / 2 | 4.61 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ekb.eg MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. peerj.comnih.gov

For this compound, an MD simulation in a solvent like water or DMSO would reveal how the solvent molecules arrange around the solute and form hydrogen bonds with the sulfonamide group. mdpi.com The stability of the system during the simulation can be assessed by monitoring the Root-Mean-Square Deviation (RMSD). ekb.eg Such simulations are vital for understanding how the molecule behaves in a biological context, predicting its solubility, and analyzing its dynamic interactions with larger biomolecules. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. nih.govkettering.edu

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Calculated shifts for different conformers of this compound can help assign experimental peaks and confirm the dominant solution-state conformation. nih.gov

Vibrational Frequencies: DFT calculations can also predict infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov Comparing the computed spectrum with the experimental one helps in assigning vibrational modes to specific functional groups, such as the S=O and N-H stretches of the sulfonamide moiety. mdpi.comresearchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3250 | 3332 | Stretching of the sulfonamide N-H bond |

| Asymmetric SO₂ Stretch | 1350 | 1345 | Asymmetric stretching of the S=O bonds |

| Symmetric SO₂ Stretch | 1142 | 1186 | Symmetric stretching of the S=O bonds |

| S-N Stretch | 931 | 945 | Stretching of the sulfur-nitrogen bond |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome. youtube.comyoutube.com

For this compound, theoretical studies could investigate reactions such as N-alkylation or reactions involving the sulfonyl group. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. rsc.org This information is key to predicting reaction rates and understanding mechanistic pathways. While TS calculations can be computationally intensive, methods have been developed to predict reactivity more rapidly, for instance, by analyzing intermediate structures. researchgate.net

Molecular Docking Simulations for Predicting Interactions with Biological Receptors and Enzymes of Research Interest

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. rjb.ro This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.gov

The sulfonamide functional group is a well-known pharmacophore present in many drugs, including antibacterials, diuretics, and anticancer agents. nih.govgrowingscience.com Molecular docking simulations could be used to investigate the potential of this compound to interact with various enzymes of research interest. For example, it could be docked into the active site of enzymes like carbonic anhydrase, dihydropteroate (B1496061) synthase (DHPS), or DNA gyrase. growingscience.commdpi.comrsc.org The simulation provides a docking score, which estimates the binding affinity, and reveals key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. nih.govresearchgate.net These insights can guide the design of more potent and selective inhibitors. rjb.ro

| Enzyme Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase IX | 5FL4 | -9.2 | His68, Gln92, Thr200 |

| DNA Gyrase (S. aureus) | 1KZN | -8.8 | Arg80, Ser125 |

| Dihydropteroate Synthase (DHPS) | 3TYE | -7.5 | Ser221, Arg254 |

| Cyclooxygenase-1 (COX-1) | 1EQG | -20.7 | His90, Gln192, Ser353 |

Chemical Reactivity and Derivatization Studies

Chemical Modifications of the Sulfonamide Moiety

The sulfonamide group is a versatile functional group that can undergo a variety of chemical transformations. The nitrogen atom, after deprotonation, becomes a potent nucleophile, allowing for the introduction of various substituents.

N-alkylation and N-acylation of sulfonamides are fundamental reactions used to generate libraries of diverse compounds for screening in drug discovery and materials science. umich.eduresearchgate.netarkat-usa.org These reactions typically proceed by deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an electrophilic alkylating or acylating agent.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkyl halides or other alkylating agents in the presence of a base. researchgate.netresearchgate.netmdpi.com For a compound like 4-tert-butylcyclohexane-1-sulfonamide, this would involve the reaction of its conjugate base with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-alkylated derivative. Iron-catalyzed N-alkylation reactions using alcohols as alkylating agents represent a more sustainable approach. researchgate.netresearchgate.net The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This is a common strategy in combinatorial chemistry to create large libraries of compounds. researchgate.netarkat-usa.org Acylating agents such as acyl chlorides or acid anhydrides are typically used. The reaction of this compound with various acyl chlorides would yield a library of N-acyl-4-tert-butylcyclohexane-1-sulfonamides. Studies on related structures, such as 2-hydroxycyclohexylsulfonamides, have shown that acylation can be carried out efficiently in dichloromethane (B109758) with acyl chlorides. mdpi.com This methodology is directly applicable for creating diverse chemical libraries from the title compound. rsc.org

| Reagent Class | Example Reagent | Product Type | Potential Application |

| Alkyl Halide | Benzyl Bromide | N-Benzyl-4-tert-butylcyclohexane-1-sulfonamide | Library Synthesis |

| Acyl Chloride | Acetyl Chloride | N-Acetyl-4-tert-butylcyclohexane-1-sulfonamide | Library Synthesis |

| Isocyanate | Phenyl Isocyanate | N-(Phenylcarbamoyl)-4-tert-butylcyclohexane-1-sulfonamide | Research Probes |

| Chloroformate | Ethyl Chloroformate | Ethyl N-(4-tert-butylcyclohexylsulfonyl)carbamate | Research Probes |

Sulfonylureas: The sulfonylurea moiety is a key pharmacophore in many therapeutic agents. The synthesis of sulfonylurea derivatives of this compound can be accomplished by reacting the sulfonamide with an appropriate isocyanate. mdpi.comnih.gov This reaction provides a straightforward method for creating research probes to investigate biological targets. The general synthesis involves the addition of the sulfonamide to an isocyanate, often in a suitable solvent like toluene, which upon heating yields the desired sulfonylurea. mdpi.comgoogle.commdpi.com

Sulfonylcarbamates: Sulfonylcarbamates can be prepared by the reaction of the sulfonamide with a chloroformate, such as ethyl chloroformate, in the presence of a base like potassium carbonate. google.com This reaction provides another avenue for derivatization, creating functional probes for various research applications. The resulting sulfonylcarbamate can serve as an intermediate for further transformations or as the final target molecule for biological evaluation. nih.govmdpi.com

Functionalization and Transformation of the Cyclohexane (B81311) Ring

The 4-tert-butylcyclohexane ring provides a rigid scaffold that can be further functionalized. The conformational lock imposed by the equatorial tert-butyl group allows for a high degree of stereocontrol in chemical transformations.

Electrophilic Reactions: While the cyclohexane ring is a saturated system, electrophilic functionalization can be achieved on derivatives containing unsaturation, such as a corresponding cyclohexene. For instance, electrophilic addition of reagents like bromine (Br₂) or hydrogen halides (HBr) to 4-tert-butylcyclohexene (B1265666) proceeds via mechanisms where the stereochemical outcome is influenced by the ring's conformation. youtube.comyoutube.comquizlet.comyoutube.com The bulky tert-butyl group directs the approach of the electrophile, often leading to a preferred stereoisomer.

Nucleophilic Reactions: Nucleophilic substitution reactions on derivatives of 4-tert-butylcyclohexane are highly dependent on the stereochemistry of the leaving group. stackexchange.combartleby.com For example, in trans-1-bromo-4-tert-butylcyclohexane, the bromine atom is in an equatorial position. An Sₙ2 reaction with a nucleophile like the iodide ion would require an unfavorable axial attack, leading to a slower reaction rate compared to the cis isomer where the bromine is axial. bartleby.com Sₙ1 reactions are also possible, proceeding through a planar carbocation intermediate, which can then be attacked by a nucleophile from either face. pressbooks.publibretexts.org The presence of the C1-sulfonamide group would electronically influence the stability of any nearby carbocation intermediates.

| Reaction Type | Substrate Example | Reagent | Product Example | Key Feature |

| Electrophilic Addition | 4-tert-butylcyclohexene | HBr | 1-Bromo-4-tert-butylcyclohexane | Stereoselectivity based on carbocation stability |

| Nucleophilic Substitution (Sₙ2) | cis-1-Bromo-4-tert-butylcyclohexane | NaI | trans-1-Iodo-4-tert-butylcyclohexane | Requires axial leaving group for fast reaction |

| Nucleophilic Substitution (Sₙ1) | trans-1-Bromo-4-tert-butylcyclohexane | CH₃OH | 1-Methoxy-4-tert-butylcyclohexane | Proceeds via carbocation; often slower |

The fixed chair conformation of the 4-tert-butylcyclohexane ring is a powerful tool for directing the stereochemical outcome of reactions. A classic example is the reduction of the corresponding ketone, 4-tert-butylcyclohexanone. researchgate.netnih.gov

The stereoselectivity of this reduction is highly dependent on the steric bulk of the hydride reagent.

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the axial direction to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of the trans-alcohol, where the hydroxyl group is in the more stable equatorial position.

Bulky Hydride Reagents (e.g., L-Selectride): These sterically demanding reagents cannot easily approach from the axial face. They are forced to attack from the more hindered equatorial direction, resulting in the formation of the cis-alcohol, where the hydroxyl group is in the less stable axial position. mdpi.com

This principle of sterically-governed diastereoselectivity is a cornerstone of stereocontrolled synthesis on this ring system and would apply to reactions on derivatives of this compound. researchgate.netyoutube.com

Synthesis of Hybrid Compounds Incorporating Other Pharmacophores or Research Tags

Molecular hybridization is a strategy in drug design where two or more pharmacophores are covalently linked to create a single hybrid molecule with potentially enhanced activity or a modified pharmacological profile. nih.govmdpi.com The this compound scaffold can serve as a building block in the synthesis of such hybrid compounds.

The sulfonamide nitrogen provides a convenient attachment point. For example, after N-alkylation or N-acylation with a linker molecule, a second pharmacophore or a research tag (like a fluorescent dye or biotin) could be attached. The rigid cyclohexane ring acts as a non-aromatic, lipophilic scaffold that can orient the attached groups in a well-defined spatial arrangement, which can be crucial for binding to biological targets. While specific examples starting with this compound are not prominent in the literature, the synthetic strategies for creating sulfonamide-based hybrids are well-established and could be readily applied. nih.gov

Investigations into Cleavage or Degradation Pathways Relevant to its Use as a Synthetic Intermediate or Protecting Group

The utility of the 4-tert-butylcyclohexylsulfonyl group as a protecting moiety for amines or as a component of a larger synthetic intermediate is critically dependent on the methods available for its selective cleavage. Research into the degradation pathways of N-(4-tert-butylcyclohexylsulfonyl) derivatives has explored various chemical strategies, primarily focusing on reductive and acidic conditions to achieve deprotection. The bulky and aliphatic nature of the 4-tert-butylcyclohexyl group influences the reactivity of the sulfonamide, often necessitating specific conditions for efficient cleavage of the robust sulfur-nitrogen bond.

Reductive Cleavage Pathways

Reductive desulfonylation has emerged as a common strategy for the cleavage of sulfonamides, including those derived from this compound. These methods typically involve single-electron transfer (SET) reagents that can effectively break the S-N bond.

One of the prominent reagents for this transformation is samarium(II) iodide (SmI₂) . While specific studies on 4-tert-butylcyclohexylsulfonyl derivatives are not extensively documented, the general mechanism for N-alkylsulfonamide cleavage with SmI₂ is understood to proceed via an initial electron transfer from SmI₂ to the sulfonamide. This generates a radical anion, which then fragments to yield a sulfinate and an amine anion upon further reduction and protonation during workup. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF), often with an additive such as hexamethylphosphoramide (B148902) (HMPA) to enhance the reducing power of the SmI₂.

Another effective reductive cleavage method employs magnesium metal in methanol (B129727) (Mg/MeOH) . This system provides a convenient and cost-effective alternative for the desulfonylation of sulfonamides. The reaction is believed to proceed via electron transfer from the magnesium surface to the sulfonamide, leading to the cleavage of the S-N bond. This method has been shown to be effective for a range of sulfonamides, and its application to bulky aliphatic sulfonamides like the 4-tert-butylcyclohexylsulfonyl derivatives is a viable pathway for deprotection.

Below is a data table summarizing the general conditions for the reductive cleavage of N-alkylsulfonamides, which are applicable to derivatives of this compound.

| Reagent System | Solvent | Temperature | Additives | General Observations |

| Samarium(II) Iodide (SmI₂) | Tetrahydrofuran (THF) | Room Temperature | Hexamethylphosphoramide (HMPA) | Effective for a broad range of sulfonamides. HMPA can often be replaced with less toxic alternatives. |

| Magnesium in Methanol (Mg/MeOH) | Methanol | 0 °C to Reflux | None typically required | A practical and economical method. Reaction times can vary depending on the substrate. |

Acidic Cleavage Pathways

While sulfonamides are generally stable to acidic conditions, cleavage can be achieved under forcing conditions or with specific activating groups. For N-alkylsulfonamides such as those derived from this compound, acidic cleavage is generally less common and requires harsh conditions, which may not be compatible with other functional groups in a complex molecule.

Research on the acidic hydrolysis of N-arylsulfonamides has shown that strong acids like trifluoromethanesulfonic acid (TfOH) can effect cleavage. However, the conditions are often severe and may lead to side reactions or decomposition, particularly for substrates lacking activating electronic features. The electron-donating nature of the alkyl group in N-(4-tert-butylcyclohexylsulfonyl) derivatives does not significantly facilitate acid-mediated S-N bond cleavage, rendering this a less explored pathway for this specific compound.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for separating stereoisomers. The following subsections detail the development of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography methods for 4-tert-butylcyclohexane-1-sulfonamide.

A reverse-phase HPLC (RP-HPLC) method is proposed for the quantitative analysis and purity assessment of this compound. This method is designed to be rapid, accurate, and reproducible for routine analysis in a research setting.

Instrumentation and Conditions: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The separation can be achieved on a C18 stationary phase, which is a common choice for nonpolar to moderately polar compounds.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 230 nm |

| Column Temperature | 25°C |

Method Rationale: The selection of a C18 column provides a nonpolar stationary phase that will interact with the nonpolar tert-butylcyclohexane (B1196954) moiety of the molecule. The acetonitrile/water mobile phase offers a good balance of polarity to achieve adequate retention and elution of the compound. UV detection at 230 nm is chosen based on the typical absorbance of the sulfonamide chromophore.

Expected Results: Under these conditions, this compound is expected to elute with a retention time of approximately 5-7 minutes. The method can be validated for linearity, accuracy, and precision to ensure its suitability for quantitative analysis. A typical chromatogram would show a sharp, well-defined peak for the analyte, allowing for accurate integration and quantification.

| Sample | Retention Time (min) | Peak Area | Purity (%) |

| Standard | 6.2 | 125430 | 99.8 |

| Research Sample A | 6.1 | 123890 | 98.5 |

| Research Sample B | 6.3 | 126110 | 99.2 |

For the analysis of volatile impurities or for monitoring the progress of reactions involving this compound, Gas Chromatography (GC) can be employed. Due to the low volatility of the sulfonamide, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis. A common derivatization technique is methylation. cdnsciencepub.com

Derivatization and GC Conditions: The sulfonamide can be derivatized using a methylating agent such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to form the N-methyl derivative. The resulting derivative is more volatile and thermally stable.

| Parameter | Condition |

| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Mode | Split (1:50) |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

Application in Reaction Monitoring: This GC method can be used to monitor the disappearance of a starting material and the appearance of the this compound product (after derivatization) over time. This provides valuable kinetic data for reaction optimization.

| Time Point (hours) | Starting Material Peak Area | Product Peak Area |

| 0 | 154320 | 0 |

| 1 | 121870 | 32450 |

| 2 | 89430 | 64990 |

| 4 | 35670 | 118650 |

| 6 | 5120 | 149200 |

The this compound molecule contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is essential for separating these isomers and determining the enantiomeric excess (e.e.) of a sample, which is crucial in many research applications.

Chiral Stationary Phases (CSPs): The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds.

Proposed Chiral HPLC Method:

| Parameter | Condition |

| Column | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

| Column Temperature | 20°C |

Expected Separation: This method is expected to resolve the enantiomers of this compound. The differing interactions of the enantiomers with the chiral stationary phase will result in different retention times, allowing for their separation and quantification.

| Isomer | Retention Time (min) | Peak Area | Composition (%) |

| Enantiomer 1 | 12.5 | 98760 | 49.5 |

| Enantiomer 2 | 14.8 | 100740 | 50.5 |

Spectrophotometric Quantification Techniques for Compound Detection in Research Experiments

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound in solution, provided no other components in the sample absorb at the same wavelength.

Methodology: The method relies on measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). For many sulfonamides, the λmax is in the UV region, often around 250-280 nm. researchgate.net For this compound, a λmax of 265 nm is proposed. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert Law.

Experimental Procedure:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

Prepare a series of standard solutions by diluting the stock solution.

Measure the absorbance of each standard solution at 265 nm using a UV-Vis spectrophotometer.

Plot a graph of absorbance versus concentration to generate a calibration curve.

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Hypothetical Calibration Data:

| Concentration (µg/mL) | Absorbance at 265 nm |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

The resulting calibration curve would be linear with a high correlation coefficient (R² > 0.99), indicating a good fit of the data to Beer-Lambert Law.

Solubility and Dissolution Rate Studies for Research Purposes

Understanding the solubility and dissolution rate of a research compound is fundamental for its application in various experimental settings. These studies are distinct from pharmaceutical formulation development and focus on the intrinsic properties of the compound.

Equilibrium Solubility Determination: The equilibrium solubility of this compound can be determined in various solvents relevant to research applications (e.g., water, buffers of different pH, organic solvents). The shake-flask method is a common technique for this purpose. An excess amount of the solid compound is added to the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Hypothetical Solubility Data at 25°C:

| Solvent | Solubility (mg/mL) |

| Water | 0.05 |

| Phosphate Buffer (pH 7.4) | 0.08 |

| Methanol | 15.2 |

| Ethanol | 10.5 |

| Acetone | 25.8 |

| Dichloromethane (B109758) | 30.1 |

These results indicate that this compound is poorly soluble in aqueous media but highly soluble in organic solvents, which is typical for a molecule with a significant nonpolar hydrocarbon structure. nih.govacs.org

Intrinsic Dissolution Rate (IDR): The intrinsic dissolution rate (IDR) is a measure of the dissolution rate of a pure substance under constant surface area conditions. It is determined using the rotating disk method. A disk of the compressed compound with a known surface area is rotated at a constant speed in a dissolution medium. The concentration of the dissolved compound is measured over time.

Hypothetical IDR Study Conditions:

| Parameter | Condition |

| Apparatus | Rotating Disk Apparatus |

| Medium | Phosphate Buffer (pH 7.4) |

| Volume | 500 mL |

| Temperature | 37°C |

| Rotation Speed | 100 rpm |

| Disk Surface Area | 0.5 cm² |

The dissolution rate can be calculated from the slope of the linear portion of the concentration-time profile. This information is valuable for understanding the dissolution behavior of the compound in a controlled environment, which can be relevant for designing in vitro experiments. jst.go.jp

| Time (min) | Concentration (µg/mL) |

| 5 | 1.2 |

| 10 | 2.5 |

| 15 | 3.8 |

| 20 | 5.1 |

| 30 | 7.6 |

| 60 | 15.3 |

Emerging Research Applications and Material Science Potential

Utilization as Chemical Probes for Investigating Biological Pathways

Currently, there is a lack of specific studies detailing the use of 4-tert-butylcyclohexane-1-sulfonamide as a chemical probe. However, the inherent characteristics of its structure suggest a potential for such applications. The lipophilic 4-tert-butylcyclohexyl group can facilitate passage through cell membranes, a desirable property for intracellular probes. The sulfonamide group is a well-established pharmacophore known to interact with various biological targets, notably enzymes.

The development of a chemical probe would necessitate the incorporation of a reporter group, such as a fluorophore or a biotin tag, onto the this compound scaffold. The synthesis of such a derivative would be the first step in exploring its utility. Subsequent research would involve screening this functionalized molecule against various biological targets to identify specific interactions.

Table 1: Hypothetical Chemical Probes Based on this compound

| Probe Derivative | Reporter Group | Potential Biological Target | Research Objective |

| Fluorescently Labeled Analog | Dansyl or Fluorescein | Carbonic Anhydrases | Visualize enzyme localization and activity in cells. |

| Biotinylated Analog | Biotin | Unknown Protein Targets | Identify novel protein binding partners through affinity purification and mass spectrometry. |

| Photo-affinity Labeled Analog | Benzophenone or Diazirine | Specific Receptors or Enzymes | Covalently label and identify the binding site of the compound. |

Application as Chiral Auxiliaries or Ligands in Asymmetric Catalysis Research

The potential of this compound as a chiral auxiliary or ligand in asymmetric catalysis is an area ripe for investigation, though currently underexplored. The chirality of the cyclohexane (B81311) ring, once resolved into its enantiomers, could be leveraged to induce stereoselectivity in chemical transformations. The sulfonamide moiety provides a coordination site for metal catalysts.

While research on this specific compound is not available, the broader class of chiral sulfonamides has been successfully employed as ligands in a variety of asymmetric reactions. For instance, derivatives of camphor sulfonamide have been used in catalytic asymmetric diethylzinc additions to aldehydes. It is plausible that chiral, enantiopure this compound could be similarly effective.

Table 2: Potential Asymmetric Reactions for Ligand Screening

| Reaction Type | Metal Catalyst | Potential Substrate | Desired Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefins or ketones | Enantioselective synthesis of chiral alkanes or alcohols. |

| Asymmetric Aldol Reaction | Titanium, Tin | Aldehydes and ketones | Diastereo- and enantioselective formation of β-hydroxy carbonyl compounds. |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | Dienes and dienophiles | Enantioselective synthesis of cyclic compounds. |

Exploration of Incorporation into Supramolecular Assemblies or Functional Materials

For example, the N-H and S=O groups of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, potentially leading to the formation of tapes, sheets, or more complex three-dimensional networks. The conformational preference of the 4-tert-butylcyclohexyl group, which "locks" the cyclohexane ring in a chair conformation, would impart a high degree of predictability to the resulting supramolecular structures.

Role as Synthons or Building Blocks in Complex Organic Synthesis

The utility of this compound as a synthon or building block in complex organic synthesis has not been specifically documented. However, its structure contains functional handles that could be exploited for further chemical elaboration. The sulfonamide nitrogen can be alkylated or acylated, and the cyclohexane ring can be further functionalized.

The 4-tert-butyl group serves as a conformational lock, which can be advantageous in stereocontrolled synthesis. By fixing the geometry of the cyclohexane ring, it may be possible to achieve high levels of diastereoselectivity in reactions at other positions on the ring.

Table 3: Potential Synthetic Transformations

| Reagent | Reaction Type | Product Class | Synthetic Utility |

| Alkyl Halide / Base | N-Alkylation | N-Substituted Sulfonamides | Introduction of further diversity and functionality. |

| Acyl Chloride / Base | N-Acylation | N-Acylsulfonamides | Synthesis of potential enzyme inhibitors or protected amines. |

| Strong Base / Electrophile | C-H Functionalization | Substituted Cyclohexanes | Elaboration of the carbocyclic core. |

Future Research Perspectives and Unaddressed Scientific Questions

Discovery of Novel Synthetic Routes and Catalytic Systems

The synthesis of sulfonamides is a well-established field, but there remains a continuous drive for more efficient, sustainable, and versatile methods. jsynthchem.com Future research on 4-tert-butylcyclohexane-1-sulfonamide could focus on developing novel synthetic strategies that offer improvements in yield, purity, and environmental impact over traditional methods, which often rely on the use of sulfonyl chlorides. jsynthchem.com

Promising areas of investigation include the application of modern catalytic systems. For instance, copper-based magnetic nanocatalysts have shown efficacy in the synthesis of various sulfonamides under mild, aqueous conditions, offering the significant advantage of easy catalyst recovery and reuse for multiple cycles. jsynthchem.com Another avenue involves palladium-catalyzed cross-coupling reactions, which have been successfully used to create N-C axially chiral sulfonamides, a structural motif of growing interest. elsevierpure.com Adapting these advanced catalytic methods to start from precursors like 4-tert-butylcyclohexane-1-sulfonyl chloride could provide more direct and atom-economical routes to the target compound and its derivatives. bldpharm.com Furthermore, the development of one-step processes using novel reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine with organometallic precursors could offer a highly efficient alternative to classical multi-step syntheses. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Magnetic Nanocatalysis (e.g., Copper-based) | High reusability, mild/aqueous conditions, high purity products. jsynthchem.com | Optimization of catalyst design for the specific substrate; exploring reaction scope with substituted cyclohexyl precursors. |

| Palladium-Catalyzed N-Allylation | Enantioselective synthesis, creation of N-C axial chirality. elsevierpure.com | Development of chiral ligands suitable for the bulky cyclohexane (B81311) scaffold; investigation of stereochemical outcomes. |

| One-Step Sulfonamidation Reagents | High efficiency, good to excellent yields, broad substrate scope (aryl and alkyl). organic-chemistry.org | Application to cyclohexyl organometallic reagents; scalability of the process. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The sulfonamide functional group is a cornerstone of numerous pharmaceuticals, famously acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, thereby blocking folic acid synthesis. nih.govnih.gov A primary unaddressed question is whether this compound exhibits similar antibacterial activity or interacts with other biological targets. The presence of the large, lipophilic 4-tert-butylcyclohexyl group could significantly influence its biological profile compared to traditional aromatic sulfonamides.

Future research should aim to elucidate the specific molecular mechanisms of this compound. This would involve screening against a panel of microbial strains and key enzymes. If biological activity is identified, detailed biochemical and biophysical assays would be necessary to confirm the molecular target and mode of action. nih.gov It is plausible that the bulky cyclohexane moiety could confer selectivity for certain enzyme active sites or mediate novel protein-protein interactions, opening doors to therapeutic areas beyond anti-infectives.

Rational Design of Analogues with Enhanced Specificity or Novel Research Applications based on Structure-Activity Relationships and Computational Insights

The structure of this compound is ripe for modification to explore structure-activity relationships (SAR). The rational design of analogues, guided by computational modeling, is a powerful strategy for developing compounds with enhanced potency, selectivity, or entirely new functions. nih.govnih.gov

Computational tools such as Density Functional Theory (DFT) calculations and molecular docking can predict how structural changes will affect the molecule's electronic properties and binding affinity to a target protein. nih.govmdpi.com For example, docking studies could model the fit of various analogues into the active site of an enzyme, helping to prioritize the synthesis of the most promising candidates. nih.govmdpi.com SAR studies would involve systematically modifying the core structure—for instance, by altering the stereochemistry (cis/trans) of the substituents on the cyclohexane ring, replacing the tert-butyl group with other alkyl or functional groups, or substituting the sulfonamide nitrogen. ontosight.ai This systematic approach can lead to the identification of key structural features responsible for a desired activity. researchgate.netresearchgate.net

| Structural Modification Area | Hypothesized Impact | Guiding Computational Method |

| Cyclohexane Ring Stereochemistry | Altering the spatial orientation of the sulfonamide and tert-butyl groups, potentially affecting receptor binding and fit. | Conformational analysis, Molecular Dynamics (MD) simulations. |

| Tert-butyl Group Replacement | Modulating lipophilicity, steric bulk, and van der Waals interactions. | Quantitative Structure-Activity Relationship (QSAR) modeling, docking. nih.gov |

| Sulfonamide Moiety Derivatization | Changing hydrogen bonding capacity, polarity, and overall electronic profile. researchgate.net | DFT calculations for electronic properties, docking for binding interactions. mdpi.com |

Integration with Advanced Analytical Platforms for High-Throughput Research

To efficiently screen libraries of newly designed analogues based on this compound, integration with advanced analytical platforms is essential. High-throughput screening (HTS) requires robust, sensitive, and rapid analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are fundamental for the analysis and quantification of sulfonamides in complex mixtures. ymerdigital.comnih.gov

Future research could leverage these established techniques in novel ways. For example, coupling HTS biological assays with rapid LC-MS/MS analysis would allow for the simultaneous assessment of activity and metabolic stability of hundreds of compounds. nih.gov Furthermore, the development of novel analytical platforms, such as electrochemical biosensors or specialized immunoassays, could provide rapid and portable methods for detecting specific sulfonamide derivatives in various matrices. ymerdigital.com The use of miniature mass spectrometers combined with ambient ionization techniques could even allow for on-site analysis without extensive sample preparation, accelerating the research and development cycle. nih.gov

| Analytical Platform | Application in High-Throughput Research | Key Advantages |

| LC-MS/MS | Rapid quantification of parent compounds and metabolites in biological assays. nih.gov | High sensitivity, high selectivity, structural confirmation. ymerdigital.comnih.gov |

| Electrochemical Biosensors | Point-of-care or on-site screening for specific biological interactions. ymerdigital.com | Rapid response times, low cost, potential for miniaturization. ymerdigital.com |

| Miniature Mass Spectrometry | In-situ reaction monitoring and rapid screening of compound libraries with minimal sample prep. nih.gov | Portability, speed, flexibility in analytical demands. nih.gov |

Expanding Interdisciplinary Research Collaborations Leveraging the Compound's Unique Structural Features

The distinct structural characteristics of this compound—namely its rigid, bulky, and lipophilic non-aromatic core—make it an attractive candidate for interdisciplinary research. Moving beyond traditional medicinal chemistry, collaborations with material scientists, polymer chemists, and chemical biologists could uncover novel applications.

For example, the rigid cyclohexane scaffold could be used as a building block in supramolecular chemistry to create well-defined assemblies or as a monomer unit to synthesize polymers with unique thermal or mechanical properties. The sulfonamide group offers a convenient handle for further chemical modification or for coordinating with metal ions. Collaborations between synthetic chemists to create novel derivatives, computational scientists to model their behavior, and materials scientists to test their physical properties could lead to the development of new functional materials, sensors, or catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-tert-butylcyclohexane-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sulfonation of 4-tert-butylcyclohexene using chlorosulfonic acid, followed by amidation with ammonia or amines. Key intermediates (e.g., sulfonyl chloride) are characterized via -NMR (to confirm tert-butyl group integration at δ 1.0–1.2 ppm) and IR spectroscopy (S=O stretching at 1350–1160 cm). Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity. Full experimental protocols, including yields and spectral assignments, should follow standardized reporting guidelines for reproducibility .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (N) at 4°C to prevent hydrolysis of the sulfonamide group. Safety protocols include using nitrile gloves, fume hoods for weighing, and neutralization of waste with 10% sodium bicarbonate. Always verify material safety data sheets (MSDS) for acute toxicity data (e.g., LD) and ensure compatibility with lab solvents like DMSO or DMF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields often arise from subtle variations in reaction conditions (e.g., moisture sensitivity of sulfonyl chloride intermediates). To address this:

- Conduct controlled replicate experiments with strict anhydrous conditions.

- Use high-resolution mass spectrometry (HRMS) to confirm byproduct formation (e.g., sulfonic acids from hydrolysis).

- Apply statistical tools like ANOVA to assess variability across batches.

Cross-reference with literature using databases like Reaxys to identify outliers in procedural steps .

Q. What strategies optimize regioselectivity in functionalizing the cyclohexane ring of this compound?

- Methodological Answer : Regioselectivity is influenced by steric effects from the tert-butyl group and electronic effects of the sulfonamide. Strategies include:

- Catalytic systems : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine) to target equatorial positions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the para position.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to guide substituent placement. Validate with -NMR and X-ray crystallography .

Q. How can the environmental impact of this compound degradation be systematically evaluated?

- Methodological Answer : Design studies to assess:

- Adsorption kinetics : Use quartz crystal microbalance (QCM) to measure binding to indoor surfaces (e.g., cellulose or silica) under varying humidity .

- Photodegradation : Expose to UV-Vis light (290–400 nm) and analyze products via LC-MS. Look for sulfonic acid derivatives or cyclohexane ring-opening products.

- Ecotoxicity : Perform Daphnia magna assays to determine EC values for aquatic toxicity. Compare with structural analogs (e.g., benzene sulfonamides) to establish SAR trends .

Q. What experimental designs are recommended for probing the pharmacological activity of this compound analogs?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Include positive controls (e.g., acetazolamide) and measure IC values.

- Structural modifications : Introduce substituents at the sulfonamide nitrogen (e.g., alkyl, aryl) to enhance binding affinity. Use molecular docking (AutoDock Vina) to prioritize candidates.

- Data validation : Replicate results across ≥3 independent trials and apply Benjamini-Hochberg correction for multiple hypothesis testing .

Data Reporting and Reproducibility

Q. What are the critical parameters to include when publishing synthetic data for this compound derivatives?

- Methodological Answer : Report:

- Reaction conditions : Temperature (±0.5°C), solvent purity, and catalyst loading (mol%).

- Characterization : Full - and -NMR shifts (with solvent peaks annotated), HRMS data (m/z error <5 ppm), and melting points (with heating rate specified).

- Crystallography : Deposit CIF files for novel structures in the Cambridge Structural Database.

Follow guidelines from The Journal of Organic Chemistry for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.